molecular formula C26H23NO4S B602267 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid CAS No. 199191-67-8

2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid

Cat. No.: B602267
CAS No.: 199191-67-8
M. Wt: 445.53
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Description

2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic Acid (hereafter referred to as the "target compound") is a chiral benzoic acid derivative with a molecular formula of C₂₆H₂₃NO₄S and an exact mass of 445.0968694 . Its structure features a stereospecific (3S) configuration, a naphthalenyloxy group, and a 2-thienyl moiety attached via a propyl chain.

Properties

IUPAC Name

2-[methyl-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S/c1-27(25(28)20-11-4-5-12-21(20)26(29)30)16-15-23(24-14-7-17-32-24)31-22-13-6-9-18-8-2-3-10-19(18)22/h2-14,17,23H,15-16H2,1H3,(H,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWSULHSCQVWPV-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127041
Record name 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199191-67-8
Record name 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199191-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method is the Gabriel synthesis, which involves the deprotonation of phthalimide by a strong base such as potassium hydroxide, followed by nucleophilic substitution with an alkyl halide . The reaction conditions usually require heating and the use of solvents like ethanol or dimethylformamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the phthalimide moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a strong base like potassium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Differences :

  • The (3S) stereochemistry may confer enantioselective binding advantages over non-chiral analogs .

Benzoic Acid Derivatives

Compounds with benzoic acid backbones but divergent substituents:

Compound Name Structural Features Unique Aspects Applications Reference
2-{[(3-Methyl-2-thienyl)methyl]amino}benzoic Acid Thienyl-methylamino group, no naphthalenyloxy Lower molecular weight, simpler synthesis Under investigation
Benzazepine Derivatives (e.g., Benazepril) Benzazepine core, ethyl ester groups ACE inhibitor activity Cardiovascular therapeutics

Key Differences :

  • The methylamino-carbonyl linkage in the target compound may enhance metabolic stability compared to ester-containing analogs .

Therapeutic Comparison with Antipsychotics

Compound Name Structural Class Molecular Formula Therapeutic Use Key Features Reference
Target Compound Benzoic acid derivative C₂₆H₂₃NO₄S Antipsychotic (potential) Novel structure, exact mass 445.0968694
Loxapine Succinate Tricyclic dibenzazepine C₂₂H₂₄ClN₃O₅ Antipsychotic (approved) D2/5-HT2 receptor antagonism
Clozapine Dibenzodiazepine C₁₈H₁₉ClN₄ Atypical antipsychotic Broad receptor affinity, risk of agranulocytosis N/A

Key Insights :

  • The target compound’s exact mass (445.0968694) aligns with metabolites of known antipsychotics, though its mechanism remains uncharacterized compared to established drugs like loxapine .
  • Its lack of halogen atoms (e.g., chlorine in loxapine) may reduce toxicity risks but requires validation.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Thiophenecarboxylic Acid Loxapine Succinate
Molecular Weight 445.13 g/mol 128.17 g/mol 445.88 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~1.2 ~3.8
Stereochemistry (3S) configuration None Racemic mixture
Therapeutic Indication Antipsychotic (potential) None reported Antipsychotic (approved)

Q & A

Q. What are the optimal synthetic routes for 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic Acid, and how can purity be validated?

  • Methodological Answer : The compound’s synthesis typically involves multi-step coupling reactions. For example, a nucleophilic substitution reaction between 1-naphthalenol and a thienylpropylamine derivative could form the chiral (3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl backbone. Subsequent methylamination and benzoic acid coupling via carbodiimide-mediated esterification (e.g., EDC/HOBt) are critical steps. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy to confirm absence of unreacted intermediates (e.g., residual naphthalene derivatives) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :
  • ¹H-NMR : Key signals include aromatic protons from naphthalene (δ 7.2–8.5 ppm), thienyl protons (δ 6.5–7.1 ppm), and the methylamino group (δ 2.8–3.2 ppm).
  • IR : Stretch bands for carbonyl groups (C=O at ~1690 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (ESI) : Look for [M+H]⁺ peaks matching the molecular weight (calculated via exact mass analysis) and fragmentation patterns (e.g., loss of CO₂ from the benzoic acid moiety) .

Q. What are the primary challenges in ensuring stereochemical fidelity during synthesis?

  • Methodological Answer : The (3S)-stereocenter requires chiral resolution techniques, such as chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., Rhodium-catalyzed hydrogenation). Racemization risks arise during acidic/basic conditions; thus, neutral pH and low temperatures are recommended for coupling steps. Circular dichroism (CD) or X-ray crystallography can confirm absolute configuration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological activity or binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use software like Discovery Studio to model interactions with target proteins (e.g., enzymes with hydrophobic pockets). The naphthalene and thienyl groups may contribute to π-π stacking, while the benzoic acid moiety could hydrogen-bond with catalytic residues.
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and reactivity sites (e.g., nucleophilic attack on the carbonyl group) .

Q. How should researchers address contradictory data in solubility or stability studies?

  • Methodological Answer : Contradictions often arise from solvent polarity or degradation under light/heat. For example:
  • Solubility : Test in DMSO (polar aprotic) vs. ethyl acetate (non-polar). If discrepancies occur, assess aggregation via dynamic light scattering (DLS).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolyzed ester intermediates) indicate susceptibility to moisture .

Q. What experimental designs mitigate limitations in biological assay reproducibility?

  • Methodological Answer :
  • Positive/Negative Controls : Include known inhibitors/agonists (e.g., COX-2 inhibitors for anti-inflammatory assays).
  • Matrix Effects : Account for organic degradation in biofluids by stabilizing samples at 4°C and using protease inhibitors.
  • Dose-Response Curves : Use 8–12 concentration points to calculate IC₅₀/EC₅₀ values, ensuring statistical power (n ≥ 3 replicates) .

Key Considerations for Future Research

  • Explore structure-activity relationships (SAR) by modifying the thienyl or naphthalene substituents.
  • Investigate metabolite profiling using high-resolution mass spectrometry (HRMS) to identify Phase I/II metabolites.
  • Address scalability challenges via flow chemistry to improve yield and reduce racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid

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